![molecular formula C7H4ClN3S B1455502 2-氯吡啶并[2,3-d]嘧啶-4(1h)-硫酮 CAS No. 91996-76-8](/img/structure/B1455502.png)

2-氯吡啶并[2,3-d]嘧啶-4(1h)-硫酮

描述

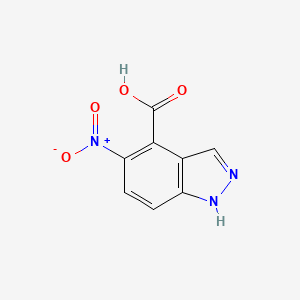

Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their potential medicinal properties . They are part of a larger group of compounds known as pyrimidines, which are six-membered heterocyclic compounds containing two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines often involves reactions with amines and other nitrogen-containing compounds . The specific synthesis pathway can vary depending on the desired substituents on the pyrimidine ring .Molecular Structure Analysis

Pyrido[2,3-d]pyrimidines have a fused ring structure consisting of a pyridine ring and a pyrimidine ring . The exact structure can vary depending on the substituents attached to the rings .Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidines can undergo a variety of chemical reactions, including substitutions and additions . The reactivity of these compounds can be influenced by the substituents on the rings .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary widely depending on their specific structure . Factors such as polarity, solubility, and stability can be influenced by the substituents on the rings .科学研究应用

杂环化合物的合成

“2-氯吡啶并[2,3-d]嘧啶-4(1h)-硫酮”的主要应用之一是合成各种杂环化合物。研究人员已经开发出创建嘧啶衍生物、嘧啶并[2,1-b][1,3]噻嗪和噻唑并[3,2-a]嘧啶衍生物的方法,展示出有希望的抗菌活性 (Sayed, H.、Shamroukh, A. H. 和 Rashad, A. E.,2006)。类似地,已经报道了新型稠合吡啶嘧啶杂环化合物的合成,为杂环化学领域做出了重大贡献 (Elneairy, M. A.、Gad-Elkareem, M. 和 Taha, A. M.,2005)。

生物活性

由“2-氯吡啶并[2,3-d]嘧啶-4(1h)-硫酮”合成的杂环衍生物已被评估用于各种生物活性。例如,某些衍生物显示出显着的抗菌特性,表明它们作为治疗微生物感染的治疗剂的潜力 (Sayed, H.、Shamroukh, A. H. 和 Rashad, A. E.,2006;Elneairy, M. A.、Gad-Elkareem, M. 和 Taha, A. M.,2005)。

抗肿瘤和辐射防护活性

一些含有噻吩并[2,3-d]嘧啶部分的新型氨基酸和咪唑,衍生自关键化合物,已表现出有希望的放射防护和抗肿瘤活性。这些发现表明这些化合物在开发癌症疗法和放射防护剂中的潜在用途 (Alqasoumi, S.、Ragab, F.、Alafeefy, A.、Galal, M. 和 Ghorab, M.,2009)。

绿色化学合成

合成吡啶并[2,3-d]嘧啶骨架的多组分方法突出了绿色化学的进步,强调了生物相关化合物的可持续合成。这种方法与向生态友好型化学合成迈进的现代趋势相一致 (Chaudhary, A.,2021)。

作用机制

Target of Action

The primary targets of 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione are protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in regulating a wide variety of cellular processes, including cell division, metabolism, and signal transduction .

Biochemical Pathways

The inhibition of protein kinases by 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione affects several biochemical pathways. These include pathways involving tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Result of Action

The molecular and cellular effects of 2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione’s action are primarily related to its inhibitory effects on protein kinases. By inhibiting these enzymes, the compound can disrupt various cellular processes regulated by protein phosphorylation. This includes processes such as cell division, metabolism, and signal transduction .

未来方向

属性

IUPAC Name |

2-chloro-1H-pyrido[2,3-d]pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3S/c8-7-10-5-4(6(12)11-7)2-1-3-9-5/h1-3H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKAUWMAMJUALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=NC2=S)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

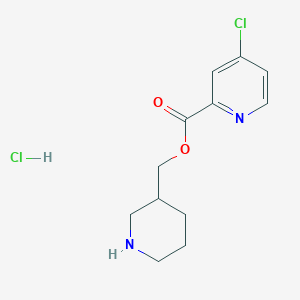

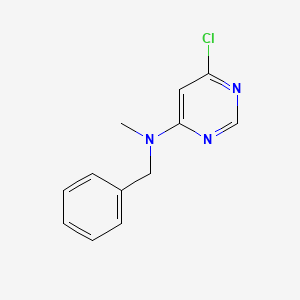

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455420.png)

![3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1455435.png)

![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1455439.png)

![{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol](/img/structure/B1455440.png)